molecular formula C17H14F3N5O B2682838 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034456-54-5

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2682838
CAS No.: 2034456-54-5
M. Wt: 361.328
InChI Key: UVMDQATULDTZNX-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034456-54-5) is a synthetically complex organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C₁₇H₁₄F₃N₅O, with a molecular weight of 361.32 g/mol . The structure incorporates multiple privileged pharmacophores, including a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene group to a 2-(trifluoromethyl)benzamide moiety . The compound's core structure suggests potential as a key intermediate or investigative tool in developing small molecule kinase inhibitors. Pyrazine-based scaffolds are a recognized motif in rational drug design, frequently serving as core structures in potent, selective, and orally active kinase inhibitors that target the ATP-binding pocket . These inhibitors have demonstrated clinical activity in various relapse-resistant malignancies and immunological disorders . Furthermore, the pyrazole ring system is a well-established pharmacophore with a extensive therapeutic profile, particularly noted for its anticancer properties . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and influence the molecule's binding affinity to biological targets. This product is provided for non-human research use only . It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-25-11(8-14(24-25)15-10-21-6-7-22-15)9-23-16(26)12-4-2-3-5-13(12)17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMDQATULDTZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with the molecular formula C17H14F3N5O and molecular weight of 361.328 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group and a pyrazole ring system, which are known to enhance biological activity in various contexts. The presence of these functional groups contributes to its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast cancer)3.79
Compound BSF-268 (Brain cancer)12.50
Compound CNCI-H460 (Lung cancer)42.30

These findings suggest that the compound may possess similar or enhanced cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies have indicated that certain pyrazole compounds exhibit antibacterial and antifungal activities against a range of pathogens. For example:

PathogenActivity TypeMIC (µg/mL)Reference
E. coli ATCC 35218Antibacterial32
S. aureus ATCC 6538Antibacterial16
C. albicans ATCC 14053Antifungal64

These results highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies have shown that certain pyrazole-based compounds can reduce levels of TNF-alpha and IL-6 in cellular models, suggesting their utility in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines : A study investigated the efficacy of various pyrazole derivatives against different cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model : A model evaluating the anti-inflammatory potential showed that specific derivatives significantly reduced edema in animal models, supporting their therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features include:

  • Pyrazole-Pyrazine Hybrid Core : This distinguishes it from simpler pyrazole derivatives, such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide (), which lacks the pyrazine ring. The pyrazine moiety may enhance π-π stacking interactions in biological targets or alter solubility .
  • Trifluoromethyl Benzamide Group: The -CF₃ group is a hallmark of improved lipophilicity and metabolic resistance, shared with compounds like (2S)-N-(cyanomethyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]formamido}-3-phenylpropanamide (). However, the latter features a cyanomethyl group, which may confer distinct reactivity or toxicity profiles .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties/Applications
Target Compound Pyrazine, -CF₃, benzamide C₁₉H₁₆F₃N₅O Potential kinase inhibition, high stability (inferred)
(2S)-N-(cyanomethyl)-... () Trifluoromethyl, cyanomethyl C₁₈H₁₈F₃N₅O₂ 52% yield via HPLC purification; likely bioactive
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide () Hydroxy, methyl, dimethylpyrazole C₁₃H₁₅N₃O₂ N,O-bidentate directing group for catalysis
1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole () Trifluoromethyl, hydroxybenzyl Varies Tautomerism observed; used in agrochemicals
Functional and Application Differences
  • Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which serves as a directing group in C–H functionalization, the target compound’s pyrazine and -CF₃ groups may prioritize electronic modulation over metal coordination .

Key Research Findings

  • Stability and Reactivity : The pyrazine ring in the target compound may reduce tautomerism compared to pyrazol-5-one derivatives (), which exhibit lactamic tautomerism in solution .
  • Synthetic Challenges: Trifluoromethyl groups often require specialized reagents (e.g., hexafluoroacetylacetone in ), increasing synthesis complexity relative to non-fluorinated analogs .

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